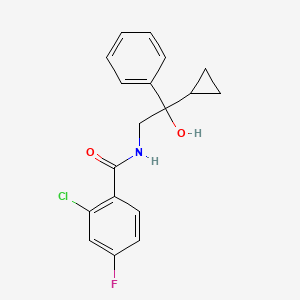
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is a fluorinated organic compound with the molecular formula C6H11ClF3NO2 and a molecular weight of 221.61 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research applications, including drug synthesis and molecular interaction studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride typically involves the introduction of a trifluoromethyl group into a pentanoic acid derivative. One common method is the use of trifluoromethylation reagents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride
- 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride
- 6-Amino-5-(trifluoromethyl)hexanoic acid hydrochloride
Uniqueness
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is unique due to its specific position of the trifluoromethyl group, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry .
Propriétés
IUPAC Name |
4-(aminomethyl)-5,5,5-trifluoropentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(3-10)1-2-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYUKQUTNGOQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774104.png)
![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)




![6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide](/img/structure/B2774122.png)

